Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13830061
InChI: InChI=1S/C12H9Cl2NO3/c1-17-10-4-9-6(3-7(10)12(16)18-2)11(14)8(13)5-15-9/h3-5H,1-2H3
SMILES: COC1=C(C=C2C(=C1)N=CC(=C2Cl)Cl)C(=O)OC
Molecular Formula: C12H9Cl2NO3
Molecular Weight: 286.11 g/mol

Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate

CAS No.:

Cat. No.: VC13830061

Molecular Formula: C12H9Cl2NO3

Molecular Weight: 286.11 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate -

Specification

Molecular Formula C12H9Cl2NO3
Molecular Weight 286.11 g/mol
IUPAC Name methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate
Standard InChI InChI=1S/C12H9Cl2NO3/c1-17-10-4-9-6(3-7(10)12(16)18-2)11(14)8(13)5-15-9/h3-5H,1-2H3
Standard InChI Key LVPSBTTUTLMQJL-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)N=CC(=C2Cl)Cl)C(=O)OC
Canonical SMILES COC1=C(C=C2C(=C1)N=CC(=C2Cl)Cl)C(=O)OC

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name is methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate, with the molecular formula C₁₂H₉Cl₂NO₃ and a molecular weight of 286.11 g/mol . Its structure features a quinoline core substituted with methoxy (-OCH₃) and carboxylate (-COOCH₃) groups at positions 7 and 6, respectively, and chlorine atoms at positions 3 and 4 . The SMILES notation COC1=C(C=C2C(=C1)N=CC(=C2Cl)Cl)C(=O)OC confirms this arrangement .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₁₂H₉Cl₂NO₃
Molecular Weight286.11 g/mol
SMILESCOC1=C(C=C2C(=C1)N=CC(=C2Cl)Cl)C(=O)OC
Storage Conditions2–8°C under inert gas (N₂/Ar)

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) remain unreported, computational predictions suggest a logP (octanol/water) of 2.55 and moderate aqueous solubility (0.126 mg/mL) . The compound’s topological polar surface area (TPSA) is 48.42 Ų, indicating limited membrane permeability .

Synthesis and Optimization

Synthetic Routes

The synthesis typically begins with methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate, which undergoes chlorination using phosphoryl chloride (POCl₃) in toluene at elevated temperatures (90–95°C) . This step introduces chlorine atoms at positions 3 and 4, yielding the dichlorinated product with >94% purity .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsOutcomeYield
1POCl₃, toluene, 90–95°C, 3–4 hrsChlorination at C3 and C494.53%
2NaOH (20%), H₂ONeutralization and purification99.61%

Process Improvements

Recent advancements employ sodium tert-butoxide in dimethylformamide (DMF) to enhance reaction efficiency, achieving yields of 141 g per 200 g starting material with HPLC purity >99.9% . This method minimizes side reactions and simplifies downstream purification .

Biological Activity and Applications

Role in Drug Development

Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate serves as a precursor in multi-step syntheses of kinase inhibitors. Its dichloro configuration enhances electrophilicity, facilitating nucleophilic aromatic substitutions critical for introducing ureido or phenoxy groups in target molecules .

HazardPrecautionary Measures
Skin ContactWash with water for 15 minutes; seek medical aid
Eye ExposureFlush with water for 15 minutes; remove lenses
InhalationMove to fresh air; consult a physician

Environmental Considerations

No ecotoxicity data are available, but its persistence in soil or water is presumed low due to hydrolytic instability under alkaline conditions .

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